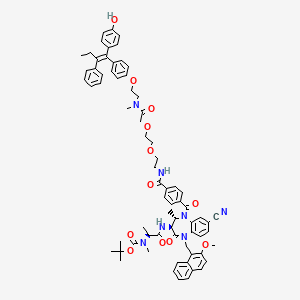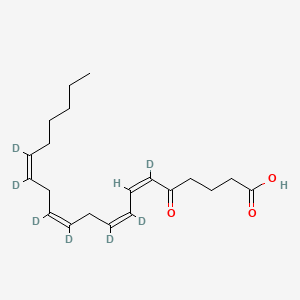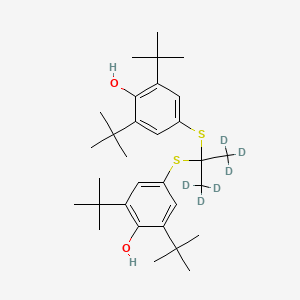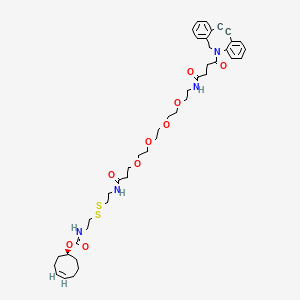
cIAP1 Ligand-Linker Conjugates 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cIAP1 Ligand-Linker Conjugates 2 is a chemical compound that combines an inhibitor of apoptosis protein ligand for the E3 ubiquitin ligase with a proteolysis targeting chimera linker. This compound is particularly useful in the design of specific and non-genetic IAP-dependent protein erasers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 2 involves the combination of an inhibitor of apoptosis protein ligand with a proteolysis targeting chimera linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general process involves the use of organic synthesis techniques to create the desired conjugate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories for scientific studies and is not yet manufactured on a large scale for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
cIAP1 Ligand-Linker Conjugates 2 undergoes various chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of target proteins by recruiting the E3 ubiquitin ligase.
Proteolysis: It induces the degradation of target proteins through the ubiquitin-proteasome system.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
E3 ubiquitin ligase: Facilitates the ubiquitination process.
Proteasome inhibitors: Used to study the degradation pathway.
Major Products Formed
The major products formed from the reactions involving this compound are ubiquitinated proteins that are subsequently degraded by the proteasome .
Applications De Recherche Scientifique
cIAP1 Ligand-Linker Conjugates 2 has several scientific research applications, including:
Mécanisme D'action
cIAP1 Ligand-Linker Conjugates 2 exerts its effects by recruiting the E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process involves the formation of a ternary complex between the inhibitor of apoptosis protein ligand, the target protein, and the E3 ubiquitin ligase . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by inhibitor of apoptosis proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
cIAP1 Ligand-Linker Conjugates 1: Similar in structure but may have different linker or ligand components.
cIAP1 Ligand-Linker Conjugates 3: Another variant with a different linker or ligand.
cIAP1 Ligand-Linker Conjugates 4: Contains a different combination of inhibitor of apoptosis protein ligand and linker.
Uniqueness
cIAP1 Ligand-Linker Conjugates 2 is unique due to its specific combination of an inhibitor of apoptosis protein ligand and a proteolysis targeting chimera linker, making it particularly effective in the design of specific and non-genetic IAP-dependent protein erasers .
Propriétés
Formule moléculaire |
C37H48N4O7 |
|---|---|
Poids moléculaire |
660.8 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(2R,3S)-4-[[(2S)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N4O7/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)/t32-,33+,34+/m1/s1 |
Clé InChI |
IMJARMFRGASVMW-WKNISULPSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
SMILES canonique |
CC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)](/img/structure/B15144150.png)

![2,4-diamino-6-[[(R)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B15144154.png)


![(3R)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15144177.png)




